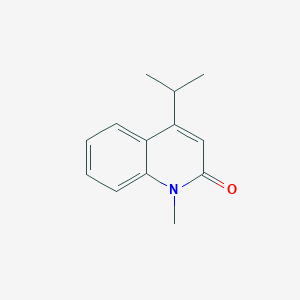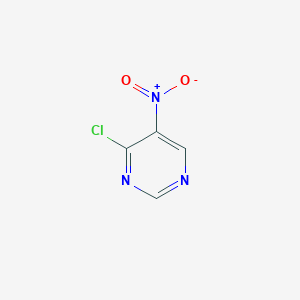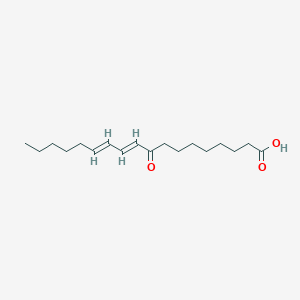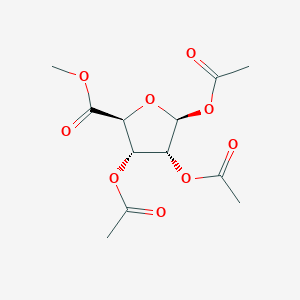
methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, introduction of functional groups, and the protection of certain moieties during the reaction sequence. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This process could be analogous to the steps needed to synthesize the oxolane ring and introduce acetyloxy groups in the target compound.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their reactivity and physical properties. The stereochemistry of the compound, indicated by the (2S,3S,4R,5S) configuration, suggests that it is a chiral molecule with multiple stereocenters, which can significantly affect its interactions with other chiral substances, such as enzymes or receptors. The papers provided do not directly analyze the molecular structure of the compound but do discuss the importance of stereochemistry in related compounds .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the presence of acetyloxy groups in the compound suggests that it could undergo hydrolysis to yield a triol and acetic acid. The papers provided discuss various reactions initiated by bases, leading to different products depending on the base applied . This indicates that the compound may also exhibit diverse reactivity under different conditions.
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, lipophilicity, and the ability to form specific intermolecular interactions are essential for the practical application of a compound. The papers discuss the effects of methylation on intermolecular interactions and lipophilicity in a series of methylated pyridazine carboxylic acids . These findings can be extrapolated to understand how the acetylation in the target compound might affect its physical and chemical properties, such as increasing its lipophilicity due to the presence of acetyl groups.
Applications De Recherche Scientifique
Green Extraction of Natural Products
Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate, due to its properties, has been investigated in the context of green chemistry, specifically as a sustainable solvent for the extraction of natural products and food ingredients. Vincent Rapinel and colleagues (2020) explored 2-methyloxolane (2-MeOx) as a bio-based solvent, highlighting its efficiency and environmental benefits compared to traditional petroleum-based solvents like hexane for extracting lipophilic natural compounds. This research supports the shift towards more sustainable and eco-friendly extraction methods in food and plant-based chemistry (Rapinel et al., 2020).
Advanced Material Synthesis
K. Petzold-Welcke and colleagues (2014) discussed the chemical modification of xylan, a process that can potentially involve compounds like methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate, to produce biopolymer ethers and esters. These materials, due to their specific functional groups, substitution degrees, and patterns, show promising applications in creating novel xylan esters for drug delivery and other medical applications. This study underscores the potential of utilizing such chemical entities in the development of advanced materials with tailored properties for various applications (Petzold-Welcke et al., 2014).
Biomass-derived Chemicals for Medicine
Mingyue Zhang and colleagues (2021) reviewed the application of levulinic acid (LEV), a compound that can be derived from biomass and related to the chemical structure of interest, in cancer treatment, medical materials, and other medical fields. LEV's versatility in drug synthesis, owing to its functional groups, makes it a valuable resource for producing cost-effective and cleaner pharmaceuticals. This highlights the importance of biomass-derived chemicals, possibly including methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate, in modern medicine and their potential to revolutionize drug synthesis and application (Zhang et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O9/c1-5(13)18-8-9(11(16)17-4)21-12(20-7(3)15)10(8)19-6(2)14/h8-10,12H,1-4H3/t8-,9+,10-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPDVIUFXMUXNU-DTHBNOIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1C(=O)OC)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H](O[C@@H]1C(=O)OC)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445522 |
Source


|
| Record name | FT-0674416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate | |
CAS RN |
68673-84-7 |
Source


|
| Record name | FT-0674416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)
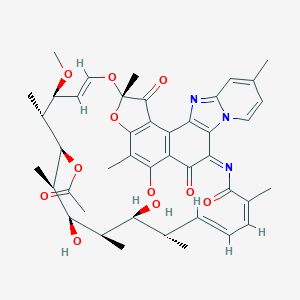


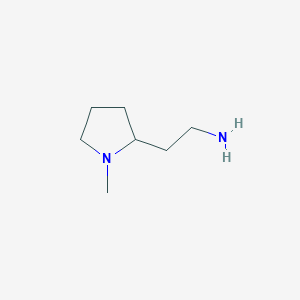
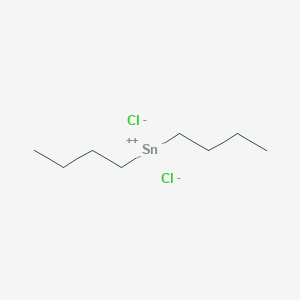
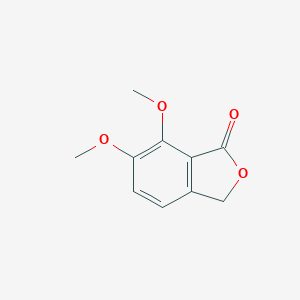
![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)
